molecular formula C36H63N3O9 B1671337 Enniatin C CAS No. 19893-23-3

Enniatin C

Cat. No. B1671337
CAS RN: 19893-23-3
M. Wt: 681.9 g/mol
InChI Key: WICJNWLMJRLFKQ-NHODMIADSA-N
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Description

Enniatins are a class of organic chemical compounds found in Fusarium fungi. They appear in nature as mixtures of cyclic depsipeptides. The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F . Enniatin C belongs to the class of organic compounds known as cyclic depsipeptides. These are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues (usually α-amino and α-hydroxy acids) connected in a ring .


Synthesis Analysis

Enniatin synthetase (Esyn), a 347-kDa multienzyme consisting of two substrate activation modules, is responsible for the nonribosomal formation of the cyclohexadepsipeptide enniatin. The synthesis follows the so-called thiol template mechanism .


Molecular Structure Analysis

The crystal structure of enniatin C was studied and it was found that the crystals of enniatin C grown in the presence of KSCN would also adopt the P conformation .


Chemical Reactions Analysis

Enniatins are a class of organic chemical compounds found in Fusarium fungi. They appear in nature as mixtures of cyclic depsipeptides . The main variants are enniatin A, A1, B and B1 together with minor amounts of enniatin C, D, E and F .


Physical And Chemical Properties Analysis

Enniatin C is a pure compound. Its formula is C36H63N3O9 and its molecular weight is 681.91 .

Scientific Research Applications

Anticancer Potential

Enniatins, including Enniatin C, have been researched for their potential anticancer properties. A study by Wätjen et al. (2009) found that enniatins can induce apoptotic cell death in hepatoma cells, with significant inhibition of ERK phosphorylation, a pathway associated with cell proliferation. This suggests a potential role for Enniatin C in cancer therapy by disrupting cancer cell growth and survival pathways (Wätjen et al., 2009).

Biological Activities and Applications

Enniatins exhibit a range of biological activities, including anti-insectan, antifungal, antibiotic, and cytotoxic effects. Sy-Cordero et al. (2012) note that these properties drive contemporary interest in enniatins for various applications. The cyclohexadepsipeptides, such as Enniatin C, isolated largely from Fusarium species, have been a subject of research for over 60 years due to their diverse biological activities (Sy-Cordero, Pearce, & Oberlies, 2012).

Mycotoxin Properties and Cytotoxicity

Firáková et al. (2007) highlighted the mycotoxin properties of enniatins, which include ionophoric, phytotoxic, anthelmintic effects, antibiotic activity, and potent cytotoxicity against cancer cell lines. These properties suggest a potential for Enniatin C in developing treatments for various conditions, including cancer and infections (Firáková, Proksa, & Šturdíková, 2007).

Electrophysiological Properties

Kamyar et al. (2004) investigated the electrophysiological properties of enniatins, including their ability to form cation-selective pores in cell membranes. This feature is characterized by conductance levels typical for channels, ion selectivity, and conductivity, implying a role in altering cell physiology (Kamyar et al., 2004).

Neurotoxic Effects

Krug et al. (2018) examined the potential neurotoxic effects of enniatins, particularly Enniatin B and B1, oncerebral cells. They explored how these compounds affect cell viability in different types of brain cells, including brain capillary endothelial cells and astrocytoma cells. This research suggests that Enniatin C might also exhibit similar effects on brain cells and contribute to our understanding of its neurotoxic potential (Krug, Behrens, Esselen, & Humpf, 2018).

Safety And Hazards

Enniatin C should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H63N3O9/c1-19(2)16-25-34(43)46-29(23(9)10)32(41)38(14)27(18-21(5)6)36(45)48-30(24(11)12)33(42)39(15)26(17-20(3)4)35(44)47-28(22(7)8)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t25-,26-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICJNWLMJRLFKQ-NHODMIADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enniatin C

CAS RN

19893-23-3
Record name Enniatin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENNIATIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI886GV7NT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
GN Tishchenko, NE Zhukhlistova - Crystallography Reports, 2000 - Springer
… Enniatin C is a representative of antibiotics of the enniatin series, which also includes enniatin A, enniatin … For enniatin C, acids are residues of N-methylleucine and α-oxyisovaleric acid. …
Number of citations: 4 link.springer.com
M Kanaoka, A Isogai, A Suzuki - Agricultural and Biological …, 1979 - jstage.jst.go.jp
Synthesis of bassianolide (1) The synthetic grid is shown in Scheme 1. The compound 4 was coupled with 5 by means of benzenesulfonyl chloride in pyridine. One part of the product 6 …
Number of citations: 14 www.jstage.jst.go.jp
S Supothina, M Isaka, K Kirtikara… - The Journal of …, 2004 - jstage.jst.go.jp
… It should be noted that enniatin C (4) was previously reported as a synthetic compound, and we recently obtained this compound by precursor-directed biosynthesis (feeding L-leucine) …
Number of citations: 70 www.jstage.jst.go.jp
S Firakova, B Proksa… - Die Pharmazie-An …, 2007 - ingentaconnect.com
Enniatins are N-methylated cyclohexadepsipeptides (CHDPs), composed of three units each of N-methylated branched-chain L-amino acid and L-2-hydroxy acid arranged in an …
Number of citations: 66 www.ingentaconnect.com
YA Ovchinnikov, VT Ivanov, AV Evstratov… - … journal of peptide …, 1974 - Wiley Online Library
… The possible error in the stability constants of complexes of enniatins A and B did not exceed k20%, whereas for enniatin C and beauvericin whose complexes displayed CD and ORD …
Number of citations: 110 onlinelibrary.wiley.com
AA Sy-Cordero, CJ Pearce, NH Oberlies - The Journal of antibiotics, 2012 - nature.com
Enniatins are cyclohexadepsipeptides isolated largely from Fusarium species of fungi, although they have been isolated from other genera, such as Verticillium and Halosarpheia. They …
Number of citations: 126 www.nature.com
R Zocher, U Keller, H Kleinkauf - Biochemical and biophysical research …, 1983 - Elsevier
Covalently bound intermediates of enniatin B synthesis could be isolated from enniatin synthetase by treatment with performic acid. By comparison with products of mild alkaline …
Number of citations: 48 www.sciencedirect.com
C Nilanonta, M Isaka, R Chanphen, N Thong-orn… - Tetrahedron, 2003 - Elsevier
… Analyses of the 2D NMR spectral data revealed that this compound consists of NMeLeu and Hiv residues, therefore, it is identical to enniatin C which is a synthetically known compound …
Number of citations: 108 www.sciencedirect.com
JF Grove, M Pople - Mycopathologia, 1980 - Springer
… Beauvericin compared unfavourably with its co-metabolite bassianolide (4c), the regular octadepsipeptide analogue of enniatin C (3c) and composed of Dc~-hydroxyisovaleryl-N-…
Number of citations: 285 link.springer.com
VT Ivanov, AV Evstratov, LV Sumskaya, EI Melnik… - FEBS letters, 1973 - core.ac.uk
… A similar phenomenon was observed when enniatin C was titrated with KNCS in CD,OD. This suggests that for the relatively high concentrations of the macrocyclic compound required …
Number of citations: 93 core.ac.uk

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